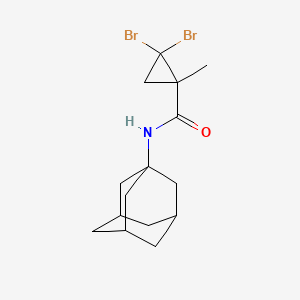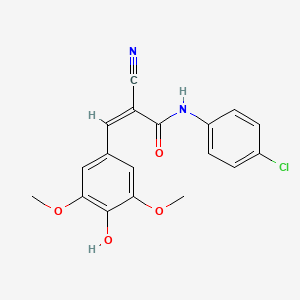![molecular formula C18H22ClN5O2S B6063098 4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)
4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine (also known as CSP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSP is a small-molecule inhibitor that selectively targets protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
CSP selectively targets protein kinases by binding to the ATP-binding site of the kinase domain, leading to the inhibition of kinase activity. This results in the downstream inhibition of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The selectivity of CSP for protein kinases is due to the specific interactions between CSP and the amino acid residues in the ATP-binding site of the kinase domain.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects, depending on the specific protein kinases that are targeted. In cancer cells, CSP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In inflammatory cells, CSP reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neuronal cells, CSP protects against oxidative stress and neuroinflammation, leading to the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CSP is its high selectivity for protein kinases, which allows for the specific targeting of signaling pathways that are involved in various cellular processes. Another advantage is its small molecular size, which allows for efficient cellular uptake and distribution. However, one limitation of CSP is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, the high cost of CSP synthesis and the limited availability of commercial sources can be a barrier to its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the scientific research of CSP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of CSP. Another direction is the optimization of the pharmacokinetic properties of CSP, such as its solubility and stability, to improve its efficacy in vivo. Additionally, the identification of specific protein kinases that are targeted by CSP can lead to the development of more selective and potent inhibitors. Finally, the evaluation of the safety and toxicity of CSP in preclinical and clinical studies can provide valuable information for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of CSP involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with piperazine in the presence of a base to form 4-(2-chlorobenzenesulfonyl)piperazine. This intermediate product is then reacted with 6-(1-pyrrolidinyl)pyrimidine-2,4-diamine in the presence of a catalyst to form CSP. The overall yield of the synthesis process is about 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CSP has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, CSP has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. CSP achieves this by selectively targeting protein kinases that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. In inflammation research, CSP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, CSP has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-5-1-2-6-16(15)27(25,26)24-11-9-23(10-12-24)18-13-17(20-14-21-18)22-7-3-4-8-22/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFKWFIZSRAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6063085.png)

![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![2-isopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6063101.png)
![1-ethyl-4-(3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6063111.png)
![N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6063125.png)
![ethyl 5-(3,4-dichlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063130.png)